2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI)
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Overview
Description
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) is a chemical compound with the molecular formula C4H3ClO3. It belongs to the class of β-hydroxybutenolides, which are known for their diverse biological properties. This compound is characterized by the presence of a furanone ring with a chlorine atom at the third position and a hydroxyl group at the fourth position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) typically involves the chlorination of 4-hydroxy-2(5H)-furanone. One common method is the reaction of 4-hydroxy-2(5H)-furanone with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 3-chloro-4-hydroxybutanoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 3-chloro-4-oxofuran-2(5H)-one.
Reduction: 3-chloro-4-hydroxybutanoic acid.
Substitution: Various substituted furanones depending on the nucleophile used.
Scientific Research Applications
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2(5H)-furanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-4-hydroxy-2-piperidone: Contains a piperidone ring instead of a furanone ring, leading to different chemical properties and reactivity.
Uniqueness
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) is unique due to the presence of both a chlorine atom and a hydroxyl group on the furanone ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research .
Biological Activity
2(5H)-Furanone, 3-chloro-4-hydroxy-(9CI) is a compound of significant interest due to its biological activity, particularly in the context of mutagenicity and carcinogenicity. This article delves into the biological effects of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of 2(5H)-furanone, 3-chloro-4-hydroxy-(9CI) is characterized by a furanone ring with a chlorine atom and a hydroxyl group attached. Its molecular formula is C5H4ClO3, and it is often referred to as MX in scientific literature.
Mutagenicity
Research has demonstrated that 2(5H)-furanone, 3-chloro-4-hydroxy-(9CI) exhibits mutagenic properties. Notably, studies using Salmonella typhimurium strains have shown that the compound induces base pair substitutions and frameshift mutations. For instance, a significant percentage of colonies exhibited GC to TA transversions when exposed to the compound .
Carcinogenicity
The carcinogenic potential of this compound has been evaluated in various animal models. In particular, studies involving rats have indicated that MX can induce tumors at doses that do not produce overt toxicity. These findings suggest that the compound may act as a tumor promoter in certain contexts .
A study conducted on BALB/c 3T3 cells assessed the initiation and promotion activities of MX, revealing statistically significant positive responses compared to solvent controls. The results support the notion that MX has both initiating and promoting effects on carcinogenesis .
In Vivo Studies
- Rats Experiment : Rats administered drinking water containing MX showed dose-dependent increases in tumor incidence. The study highlighted that even low doses could lead to significant tumor development without apparent toxicity .
- Cell Transformation Assays : In vitro transformation assays using BALB/c 3T3 cells indicated that MX promotes cell transformation, reinforcing its classification as a potential carcinogen .
The mutagenic effects of MX are believed to stem from its ability to form reactive intermediates that interact with DNA. This interaction can lead to mutations during DNA replication, contributing to the development of cancerous cells. Additionally, MX's ability to bind with proteins in blood may influence its bioavailability and toxicity profile .
Data Summary
Properties
Molecular Formula |
C4H3ClO3 |
---|---|
Molecular Weight |
134.52 g/mol |
IUPAC Name |
4-chloro-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C4H3ClO3/c5-3-2(6)1-8-4(3)7/h6H,1H2 |
InChI Key |
XKOKWDCFCYFJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)Cl)O |
Origin of Product |
United States |
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